molecular formula C18H16ClN3O3S B2852393 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 895480-29-2

3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2852393
M. Wt: 389.85
InChI Key: KNLIBUSQRYFJTG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-6-2-12(3-7-14)17-21-22-18(25-17)20-16(23)10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLIBUSQRYFJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

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